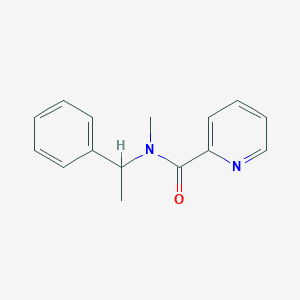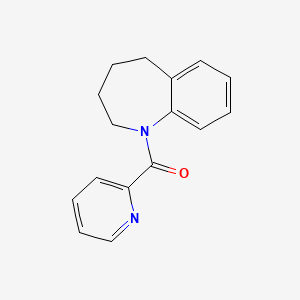
Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone, also known as PTTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTTM is a heterocyclic compound that has a benzazepine ring and a pyridine ring in its structure.
作用機序
Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone acts as a dopamine D3 receptor antagonist, which means it blocks the binding of dopamine to the D3 receptor. This leads to a decrease in the activity of the dopamine pathway, which is involved in various neurological and psychiatric disorders. By blocking the dopamine D3 receptor, Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has potential therapeutic effects in the treatment of conditions such as schizophrenia, addiction, and Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone are still being studied. However, it has been shown to have potential therapeutic effects in various conditions. Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been shown to decrease the activity of the dopamine pathway, which is involved in various neurological and psychiatric disorders. By blocking the dopamine D3 receptor, Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has potential therapeutic effects in the treatment of conditions such as schizophrenia, addiction, and Parkinson's disease.
実験室実験の利点と制限
Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has shown potential therapeutic effects in various conditions. However, Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone also has limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has not been extensively studied in vivo, which limits our understanding of its potential therapeutic effects.
将来の方向性
There are several future directions for research on Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone. One direction is to further investigate its potential as a dopamine D3 receptor antagonist. This could lead to the development of new drugs for the treatment of conditions such as schizophrenia, addiction, and Parkinson's disease. Another direction is to investigate its potential as a lead compound for the development of new drugs. This could lead to the development of new drugs with improved therapeutic effects and fewer side effects. Finally, further studies on the biochemical and physiological effects of Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone are needed to fully understand its potential therapeutic effects.
合成法
Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone can be synthesized through a multi-step process. The first step involves the synthesis of 2,3,4,5-tetrahydro-1-benzazepine, which can be achieved through the catalytic hydrogenation of phenyl-1,2,3,4-tetrahydroisoquinoline. The second step involves the synthesis of pyridin-2-ylmethyl ketone through the reaction of pyridine with acetic anhydride. Finally, Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is synthesized through the reaction of 2,3,4,5-tetrahydro-1-benzazepine and pyridin-2-ylmethyl ketone in the presence of a catalyst.
科学的研究の応用
Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has shown potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been studied for its potential as a dopamine D3 receptor antagonist. In pharmacology, Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been studied for its potential as an antipsychotic agent. In medicinal chemistry, Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been studied for its potential as a lead compound for the development of new drugs.
特性
IUPAC Name |
pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16(14-9-3-5-11-17-14)18-12-6-4-8-13-7-1-2-10-15(13)18/h1-3,5,7,9-11H,4,6,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTDOTZOYDOABE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C2=CC=CC=C2C1)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7513672.png)
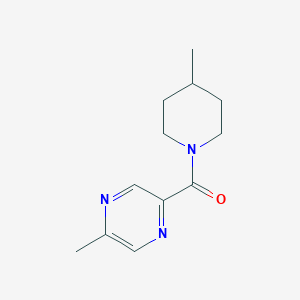
![3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7513683.png)
![3-methyl-1'-propylspiro[1H-quinazoline-2,4'-piperidine]-4-one;hydrochloride](/img/structure/B7513695.png)
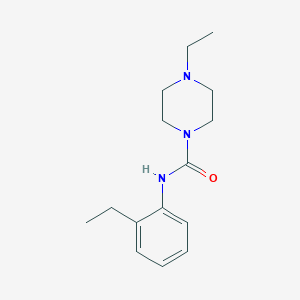
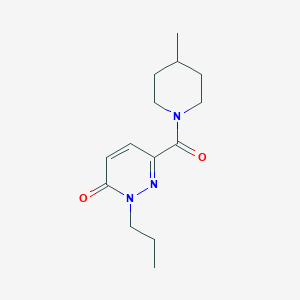

![2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B7513725.png)
![3-[2-(4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7513733.png)
